molecular formula C15H16N2O4S B4266421 N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide

Cat. No.: B4266421
M. Wt: 320.4 g/mol
InChI Key: JIBXFNHOEJZNFZ-UHFFFAOYSA-N
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Description

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, which may involve the use of reagents such as acetic anhydride and various catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide stands out due to its specific combination of functional groups and tricyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-8-5-7(6-22-8)13(18)16-17-14(19)11-9-3-4-10(21-9)12(11)15(17)20/h5-6,9-12H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBXFNHOEJZNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NN2C(=O)C3C4CCC(C3C2=O)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 2
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 3
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 4
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 5
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide
Reactant of Route 6
N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-ethylthiophene-3-carboxamide

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